molecular formula C22H16N4O2 B10861507 Nonsteroidal aromatase inhibitor 1

Nonsteroidal aromatase inhibitor 1

Cat. No.: B10861507
M. Wt: 368.4 g/mol
InChI Key: VCZRCOBTYSEEQW-UHFFFAOYSA-N
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Description

Nonsteroidal aromatase inhibitors are a class of compounds that inhibit the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. These inhibitors are primarily used in the treatment of hormone-dependent breast cancer in postmenopausal women. By reducing estrogen levels, they help to slow or stop the growth of estrogen receptor-positive breast cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nonsteroidal aromatase inhibitors typically involves multiple steps, including the formation of key intermediates and final coupling reactions. For example, the synthesis of letrozole, a well-known nonsteroidal aromatase inhibitor, involves the following steps:

Industrial Production Methods: Industrial production of nonsteroidal aromatase inhibitors involves scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Nonsteroidal aromatase inhibitors undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various intermediates and final nonsteroidal aromatase inhibitors with modified functional groups, enhancing their efficacy and selectivity .

Scientific Research Applications

Nonsteroidal aromatase inhibitors have a wide range of scientific research applications:

Mechanism of Action

Nonsteroidal aromatase inhibitors exert their effects by binding reversibly to the aromatase enzyme. This binding inhibits the enzyme’s ability to convert androgens to estrogens, thereby reducing estrogen levels in the body. The molecular targets include the active site of the aromatase enzyme, where the inhibitors form non-covalent interactions, blocking the enzyme’s activity .

Comparison with Other Aromatase Inhibitors:

    Steroidal Aromatase Inhibitors: These inhibitors bind covalently and irreversibly to the aromatase enzyme, leading to permanent inhibition. Examples include exemestane.

    Nonsteroidal Aromatase Inhibitors: These inhibitors bind non-covalently and reversibly, allowing for more controlled inhibition.

Uniqueness: Nonsteroidal aromatase inhibitors are unique due to their reversible binding mechanism, which allows for more precise control over estrogen levels. This makes them particularly suitable for long-term treatment of hormone-dependent breast cancer .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H16N4O2

Molecular Weight

368.4 g/mol

IUPAC Name

4-[(6-but-2-ynoxy-1-benzofuran-2-yl)-(1,2,4-triazol-1-yl)methyl]benzonitrile

InChI

InChI=1S/C22H16N4O2/c1-2-3-10-27-19-9-8-18-11-21(28-20(18)12-19)22(26-15-24-14-25-26)17-6-4-16(13-23)5-7-17/h4-9,11-12,14-15,22H,10H2,1H3

InChI Key

VCZRCOBTYSEEQW-UHFFFAOYSA-N

Canonical SMILES

CC#CCOC1=CC2=C(C=C1)C=C(O2)C(C3=CC=C(C=C3)C#N)N4C=NC=N4

Origin of Product

United States

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